An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This family of compounds is renowned for its wide range of biological activities, most notably its antibacterial properties. The general structure of sulfonamides, characterized by a sulfonyl group connected to an amine, has been a cornerstone in the development of numerous therapeutic agents. The title compound incorporates a p-toluenesulfonyl group and a 2-aminopyridine moiety, structural features that are of significant interest in medicinal chemistry for their potential to modulate biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 4-methyl-N-pyridin-2-ylbenzenesulfonamide | PubChem[1] |
| CAS Number | 52776-76-8 | PubChem[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | PubChem[1] |
| Molecular Weight | 248.30 g/mol | PubChem[1] |
| Melting Point | 150-152 °C | Pakistan Journal of Chemistry[2] |
| Appearance | White amorphous powder | Pakistan Journal of Chemistry[2] |
| Topological Polar Surface Area | 67.4 Ų | PubChem[1] |
Synthesis and Mechanism
The synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a standard method for the formation of sulfonamides.
The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of a closely related analog, N-(4-Methylpyridin-2-yl)benzenesulfonamide[2].
Materials:
-
2-Aminopyridine
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Distilled water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.
-
Add the base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding distilled water.
-
Separate the organic layer and wash it sequentially with distilled water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 4-Methyl-N-pyridin-2-yl-benzenesulfonamide as a white solid.
Spectroscopic Characterization
The structure of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl and pyridinyl rings, as well as the methyl and sulfonamide protons. Based on data for a closely related compound, the following chemical shifts are expected[3]:
-
δ ~11.0 ppm (s, 1H): Sulfonamide N-H proton.
-
δ 7.0-8.5 ppm (m, 8H): Aromatic protons of the p-tolyl and pyridinyl rings.
-
δ ~2.3 ppm (s, 3H): Methyl group protons on the p-tolyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic rings and the methyl group. PubChem indicates the availability of a ¹³C NMR spectrum[1].
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for sulfonamides include:
-
~3250 cm⁻¹: N-H stretching vibration.
-
~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 248[2]. Fragmentation patterns of aromatic sulfonamides often involve the loss of SO₂ (64 Da)[4]. PubChem indicates the availability of GC-MS data for this compound[1].
Crystal Structure
The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 111587[1][5]. Analysis of the crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the compound's physical properties and its interactions with biological targets.
Chemical Reactivity and Stability
The chemical reactivity of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is primarily dictated by the sulfonamide functional group and the pyridine ring.
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Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This allows for N-alkylation or N-acylation reactions.
-
Reactions of the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring can also act as a nucleophile or a base.
-
Stability: Sulfonamides are generally chemically stable compounds. However, they can undergo hydrolysis under strong acidic or basic conditions[6]. The stability of peptide-sulfonamide peptidomimetics towards protease-catalyzed degradation has been noted to be increased[7].
Biological Activity and Potential Applications
Sulfonamides are well-established as antibacterial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria[3][8][9]. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction[8].
Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.
Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, showing potential as moderately good inhibitors[10][11]. The incorporation of the pyridine ring can influence the compound's solubility, pharmacokinetic properties, and binding affinity to the target enzyme.
Beyond antibacterial applications, the sulfonamide scaffold is a versatile pharmacophore found in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and anti-inflammatory agents. Therefore, 4-Methyl-N-pyridin-2-yl-benzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.
Safety and Handling
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 4-Methyl-N-pyridin-2-yl-benzenesulfonamide is classified as follows[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a compound of significant interest due to its sulfonamide structure, which is a key feature in many antibacterial drugs. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and a summary of its spectroscopic characterization. The established antibacterial mechanism of action of sulfonamides, coupled with the potential for further chemical modification, makes this compound a valuable subject for ongoing research in the fields of medicinal chemistry and drug development. Future studies could focus on determining its specific antimicrobial spectrum and potency, as well as exploring its potential in other therapeutic areas.
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